molecular formula C21H14Cl2N2O5 B11557013 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Cat. No.: B11557013
M. Wt: 445.2 g/mol
InChI Key: VQQUFXAZMYKDAX-UHFFFAOYSA-N
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Description

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves the condensation of 2-methoxybenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid chloride to form the final ester product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C21H14Cl2N2O5

Molecular Weight

445.2 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H14Cl2N2O5/c1-29-19-5-3-2-4-17(19)24-12-13-6-9-20(18(10-13)25(27)28)30-21(26)15-8-7-14(22)11-16(15)23/h2-12H,1H3

InChI Key

VQQUFXAZMYKDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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